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Compound Name:
6-bromo-1H-indazole-3-carboxylic

acid

Cat. No.: B1291794 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block

in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other

pharmacologically active agents.[1][2] Its structural integrity and purity are paramount for the

successful development of novel therapeutics. This document provides a detailed overview of

the essential analytical methods for the comprehensive characterization of this compound,

ensuring its identity, purity, and quality for research and drug development purposes.

Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is employed to elucidate the molecular structure of

6-bromo-1H-indazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen

framework of the molecule.

Quantitative Data Summary:

Table 1: 1H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Assignment Reference

~13.0 Broad Singlet 1H, -COOH [3]

~8.20 d 1H, Ar-H [1]*

~7.76 d 1H, Ar-H [1]*

~7.49 dd 1H, Ar-H [1]*

~10.5 Broad Singlet 1H, -NH [1]*

Note: Data from the closely related compound 6-Bromo-1H-indazole-3-carboxaldehyde.

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm Assignment Reference

~187.4 C=O (Carboxaldehyde) [1]*

~143.5 Aromatic C [1]*

~141.2 Aromatic C [1]*

~127.3 Aromatic C [1]*

~123.8 Aromatic C [1]*

~120.7 Aromatic C [1]*

~120.3 Aromatic C-Br [1]*

~111.1 Aromatic C [1]*

Note: Data from the closely related compound 6-Bromo-1H-indazole-3-carboxaldehyde. The

carboxylic acid carbonyl carbon is expected to appear around 165-185 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the

compound. The presence of bromine results in a characteristic isotopic pattern (79Br and 81Br
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in an approximate 1:1 ratio).

Quantitative Data Summary:

Table 3: Mass Spectrometry Data

Technique Mode Observed m/z Ion Reference

HRMS (ESI) Negative 222.9498
[M-H]- for
C8H4N2O79Br

[1]*

Predicted Positive 240.9607 [M+H]+ [4]

Predicted Positive 262.9427 [M+Na]+ [4]

Note: HRMS data from the closely related compound 6-Bromo-1H-indazole-3-carboxaldehyde.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Quantitative Data Summary:

Table 4: Key FTIR Absorption Bands

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra01546e
https://pubchemlite.lcsb.uni.lu/e/compound/24728028
https://pubchemlite.lcsb.uni.lu/e/compound/24728028
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm-
1)

Functional Group Description Reference

2500-3300 O-H
Carboxylic acid,
broad stretch

[5][6]

~3342 N-H Indazole N-H stretch [1]*

~1671 C=O
Carboxylic acid

carbonyl stretch
[1]*

~1597 C=C Aromatic ring stretch [1]*

1000-1300 C-O
Carboxylic acid C-O

stretch
[6]

500-600 C-Br
Carbon-Bromine

stretch
General Range

Note: Wavenumbers are approximate and based on data from the related 6-bromo-1H-

indazole-3-carboxaldehyde and typical functional group ranges.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the

purity of 6-bromo-1H-indazole-3-carboxylic acid and quantifying any impurities.

Quantitative Data Summary:

Table 5: Example HPLC Method Parameters
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Parameter Condition

Column
C18 Reverse-Phase (e.g., 150 mm x 4.6
mm, 5 µm)

Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile

with 0.1% Formic Acid

Gradient 10% B to 90% B over 20 minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

| Column Temperature | 30 °C |

Experimental Protocols & Workflows
The following diagram illustrates the general analytical workflow for the characterization of 6-
bromo-1H-indazole-3-carboxylic acid.
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Step 1: Sample Preparation & Initial Checks

Step 2: Structural Elucidation Step 3: Purity Assessment

Step 4: Data Analysis & Reporting
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6-Bromo-1H-indazole-3-carboxylic acid
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(LC-MS)

FTIR Spectroscopy
HPLC Purity
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Integrate & Analyze Data

Generate Certificate
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Final

Material Qualified
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Caption: Analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to optimize homogeneity.

Acquire the 1H NMR spectrum.

Acquire the 13C NMR spectrum.

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline

correction). Integrate the 1H signals and assign the chemical shifts for both spectra by

comparing with reference data and known chemical shift ranges.

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS)

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent

like methanol or acetonitrile. Further dilute to a working concentration of approximately 10

µg/mL using the initial mobile phase composition.

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray

ionization (ESI) source.

Data Acquisition: Inject the sample and acquire data in both positive and negative ionization

modes over a mass range of m/z 100-500.

Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the

molecular weight by identifying the molecular ion peak ([M+H]+ or [M-H]-). Verify the bromine

isotopic pattern.

Protocol 3: FTIR Spectroscopy (ATR)
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure

to ensure good contact.

Record the sample spectrum, typically over a range of 4000-400 cm-1.

Data Analysis: Identify the characteristic absorption bands corresponding to the key

functional groups (O-H, N-H, C=O, C=C) and compare them to the expected values.[5]

Protocol 4: HPLC Purity Determination
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g.,

50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

Instrumentation: Use a standard HPLC system with a UV detector and a C18 column,

following the parameters outlined in Table 5.

Data Acquisition: Equilibrate the column with the initial mobile phase conditions. Inject the

sample and run the gradient method.

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak

as an area percentage relative to the total area of all peaks.

Application in Drug Discovery: Kinase Inhibition
Pathway
Indazole derivatives are widely investigated as kinase inhibitors.[1] These inhibitors typically

function by competing with ATP for the binding site on a target kinase, thereby preventing the

phosphorylation of substrate proteins and blocking downstream signaling pathways often

implicated in diseases like cancer.
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Caption: Mechanism of action for an indazole-based kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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